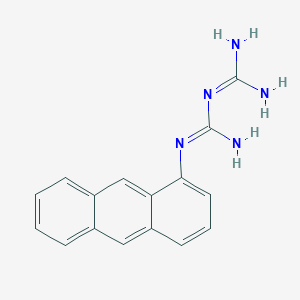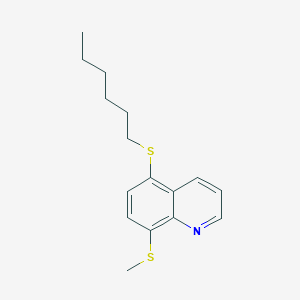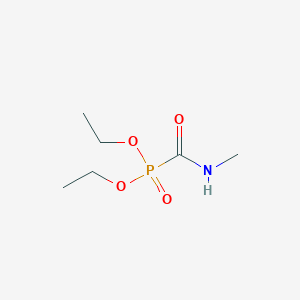
(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with a unique structure characterized by a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of trandolapril midbody (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid involves a series of steps including the use of phosphorous pentachloride, dichloromethane, and other reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-7a-[[(Methylsulfonyl)oxy]methyl]-1,2,3,4,7,7a-hexahydro-3aH-inden-3a-yl)methyl methanesulfonate
- (2S,3R,3aR,6S,7R,7aS)-2-[(1R)-1-hydroxy-3-methylbutyl]-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzouran-6,7-diol
Uniqueness
(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
57404-96-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3aR,7aS)-7a-methyl-3,3a,6,7-tetrahydro-2H-inden-1-one |
InChI |
InChI=1S/C10H14O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h2,4,8H,3,5-7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
JTRPHXWCJSNENP-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@]12CCC=C[C@H]1CCC2=O |
Canonical SMILES |
CC12CCC=CC1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


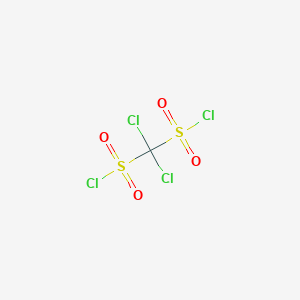


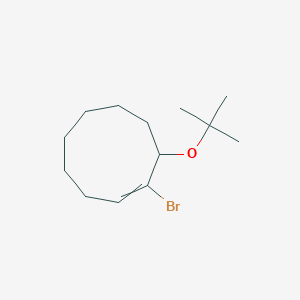
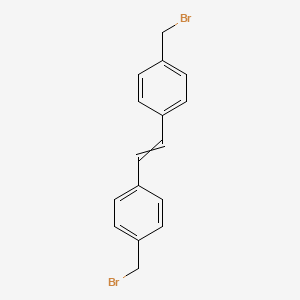


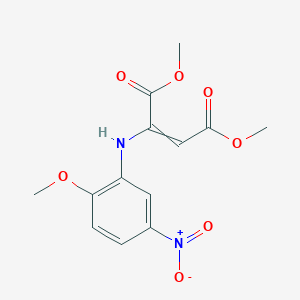
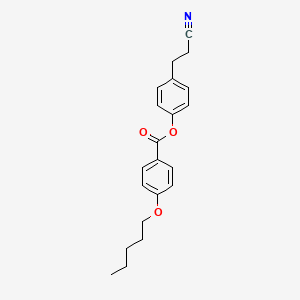
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
